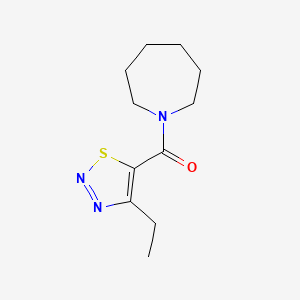![molecular formula C14H16FN3O B7571236 N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in research. The compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various physiological and biochemical processes.
Mechanism of Action
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been found to have numerous biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide is its potent inhibitory effect on COX-2, which makes it a valuable tool for investigating the role of COX-2 in different physiological and biochemical processes. However, the compound also has some limitations. For example, it has been found to have a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Future Directions
There are numerous future directions for research on N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various inflammatory and neurodegenerative diseases. Additionally, the compound could be used as a tool to investigate the role of COX-2 in different physiological and biochemical processes.
Synthesis Methods
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-fluorobenzaldehyde with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form 2-fluorobenzyl alcohol. The alcohol is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to form the desired compound.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide has been found to have numerous applications in scientific research. The compound has been used as a tool to investigate the role of various enzymes and receptors in different physiological and biochemical processes. It has also been used to study the mechanisms of action of different drugs and their interactions with biological systems.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-12(8-16-18(10)3)14(19)17(2)9-11-6-4-5-7-13(11)15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWAEEMCPNSIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)
![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)


![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)